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7-(Naphthalen-1-yl)heptanoic acid
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Overview
Description
7-Naphthalen-1-ylheptanoic acid is an organic compound characterized by a naphthalene ring attached to a heptanoic acid chain. This compound belongs to the class of naphthalene derivatives, which are known for their diverse biological and chemical properties. Naphthalene derivatives have been extensively studied for their antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Grignard reagents, where a naphthylmagnesium bromide reacts with a heptanoic acid derivative under controlled conditions . Another approach involves the use of Friedel-Crafts acylation, where naphthalene is acylated with a heptanoic acid chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 7-naphthalen-1-ylheptanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Naphthalen-1-ylheptanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthalen-1-ylheptanoic acid ketones or dicarboxylic acids.
Reduction: Formation of naphthalen-1-ylheptanol.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
7-Naphthalen-1-ylheptanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-naphthalen-1-ylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with cellular processes such as enzyme inhibition and receptor binding. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Naphthalene-1-acetic acid: Similar structure but with a shorter acetic acid chain.
Naphthalene-2-carboxylic acid: Differing position of the carboxylic acid group on the naphthalene ring.
Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups on the naphthalene ring.
Uniqueness: 7-Naphthalen-1-ylheptanoic acid is unique due to its longer heptanoic acid chain, which may confer distinct physical and chemical properties compared to its shorter-chain analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C17H20O2 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
7-naphthalen-1-ylheptanoic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)13-4-2-1-3-8-14-10-7-11-15-9-5-6-12-16(14)15/h5-7,9-12H,1-4,8,13H2,(H,18,19) |
InChI Key |
OTYCUXCZGNDFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCCC(=O)O |
Origin of Product |
United States |
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